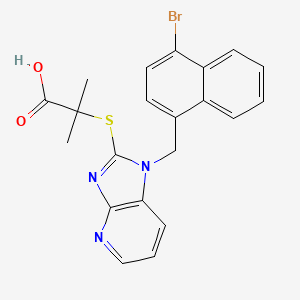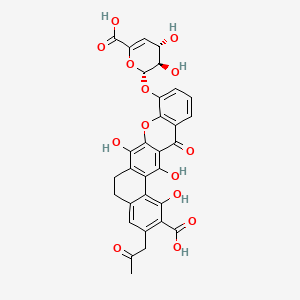
(S)-(+)-Modafinic acid-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-(+)-Modafinic acid-d5 is a deuterated form of (S)-(+)-Modafinic acid, which is a metabolite of the wakefulness-promoting agent modafinil. The deuterium atoms in this compound replace the hydrogen atoms, making it useful in various scientific studies, particularly in pharmacokinetics and metabolic research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(+)-Modafinic acid-d5 typically involves the deuteration of (S)-(+)-Modafinic acid. The process begins with the preparation of (S)-(+)-Modafinic acid, which can be synthesized through the following steps:
Starting Material: The synthesis begins with the chiral precursor, (S)-(+)-modafinil.
Oxidation: The precursor undergoes oxidation using an oxidizing agent such as potassium permanganate or chromium trioxide to form (S)-(+)-Modafinic acid.
Deuteration: The final step involves the replacement of hydrogen atoms with deuterium. This can be achieved using deuterated reagents such as deuterium oxide (D2O) under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of (S)-(+)-modafinil are oxidized to produce (S)-(+)-Modafinic acid.
Deuteration: The deuteration process is scaled up using industrial reactors and deuterated reagents to ensure efficient and consistent production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
(S)-(+)-Modafinic acid-d5 undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form different metabolites.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various metabolites and derivatives of this compound, which are useful in further scientific studies.
Aplicaciones Científicas De Investigación
(S)-(+)-Modafinic acid-d5 has several scientific research applications:
Pharmacokinetics: It is used to study the metabolic pathways and pharmacokinetics of modafinil and its metabolites.
Biological Studies: The compound is used in biological studies to understand its effects on different biological systems.
Medical Research: It is used in medical research to explore its potential therapeutic applications and effects on wakefulness and cognitive functions.
Industrial Applications: The compound is used in the development of new pharmaceuticals and in the study of drug metabolism.
Mecanismo De Acción
The mechanism of action of (S)-(+)-Modafinic acid-d5 involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound primarily targets the dopamine transporter, inhibiting the reuptake of dopamine and increasing its levels in the brain.
Pathways Involved: It affects the dopaminergic pathways, leading to increased wakefulness and cognitive enhancement.
Comparación Con Compuestos Similares
(S)-(+)-Modafinic acid-d5 is unique compared to other similar compounds due to its deuterated nature. Similar compounds include:
(S)-(+)-Modafinic acid: The non-deuterated form, which has similar pharmacological effects but different metabolic stability.
Modafinil: The parent compound, which is used as a wakefulness-promoting agent.
Armodafinil: Another enantiomer of modafinil with similar effects but different pharmacokinetics.
The uniqueness of this compound lies in its deuterium atoms, which provide enhanced metabolic stability and allow for more precise scientific studies.
Propiedades
Fórmula molecular |
C15H14O3S |
|---|---|
Peso molecular |
279.37 g/mol |
Nombre IUPAC |
2-[(S)-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethyl]sulfinyl]acetic acid |
InChI |
InChI=1S/C15H14O3S/c16-14(17)11-19(18)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,16,17)/t19-/m0/s1/i1D,3D,4D,7D,8D/t15?,19- |
Clave InChI |
QARQPIWTMBRJFX-CBJIWLEWSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2)[S@@](=O)CC(=O)O)[2H])[2H] |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



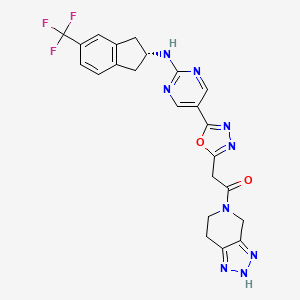
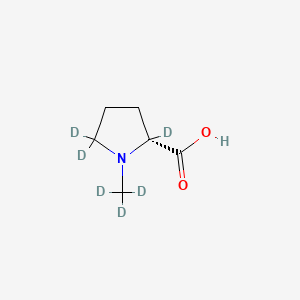
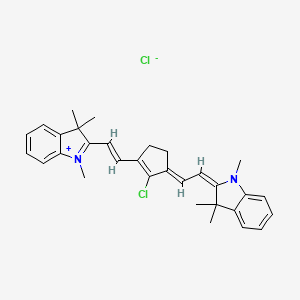
![1-[(2R,3S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12400816.png)
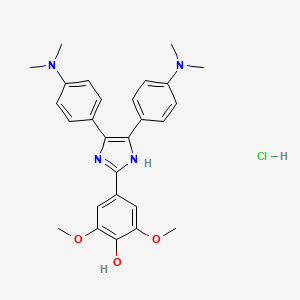
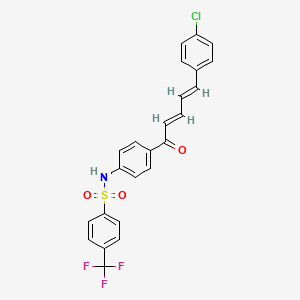

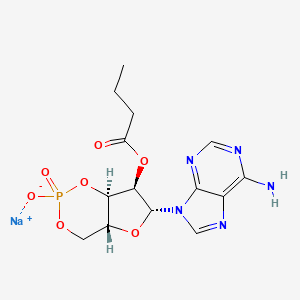
![(3S)-4-[[(4S,7S,8S)-7-carbamoyl-1-(diaminomethylideneamino)-8-methyl-5-oxodecan-4-yl]amino]-3-[[(2S)-2-[[(2S,4R)-1-[(2S)-2-[[(2R)-5-(dimethylamino)-2-[[(2S)-2-[[(3S)-1-octanoylpiperidine-3-carbonyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-4-methylpentanoyl]-4-hydroxypyrrolidine-2-carbonyl]-methylamino]-4-methylpentanoyl]amino]-4-oxobutanoic acid;hydrochloride](/img/structure/B12400850.png)
